2-(3-Fluoradamantan-1-yl)essigsäure

Übersicht

Beschreibung

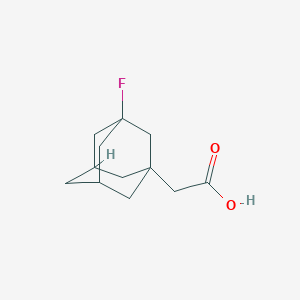

2-(3-Fluoroadamantan-1-yl)acetic acid, also known as FAA, is a derivative of adamantine. It has a molecular weight of 212.26 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A two-step procedure was developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate from (3-hydroxyadamantane)acetic acid . The first step involves fluorination with Ishikawa’s reagent .Molecular Structure Analysis

The chemical structure of FAA includes a fluorine atom attached to the third position of the adamantane ring system, along with an acetic acid moiety attached to the fourth carbon atom.Chemical Reactions Analysis

The reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines gave 1,3-disubstituted bis-diureas in 60—97% yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.26 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Nanotechnologie und Materialwissenschaft

Das Adamantan-Gerüst von 2-(3-Fluoradamantan-1-yl)essigsäure wird auf seine Verwendung in der Nanotechnologie und Materialwissenschaft untersucht. Es kann verwendet werden, um die Oberflächeneigenschaften von Nanomaterialien, wie z. B. Nanodiamanten, zu modifizieren, um ihre Anwendung in Medikamenten-Abgabesystemen, elektronischen Geräten und als Komponenten in fortschrittlichen Verbundwerkstoffen zu verbessern.

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound, was ihre Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung in verschiedenen Bereichen demonstriert .

Wirkmechanismus

Adamantane derivatives are a group of compounds that have been studied for their potential applications in various fields. They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

The introduction of fluorine atoms at the bridgehead positions of the adamantane unit has been observed to cause a strong decrease in the melting points of the obtained ureas . This could potentially influence the compound’s stability and efficacy, depending on the environmental conditions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3-Fluoroadamantan-1-yl)acetic acid in laboratory experiments include its availability and its ease of synthesis. It is also relatively inexpensive, making it a cost-effective option for research laboratories. The main limitation of using 2-(3-Fluoroadamantan-1-yl)acetic acid in laboratory experiments is that it is not yet fully understood, and more research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.

Zukünftige Richtungen

The potential future directions of 2-(3-Fluoroadamantan-1-yl)acetic acid research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted on the effects of fluorination on the binding affinity of ligands to proteins, and on the effects of fluorination on the folding of proteins. Further studies could also be conducted on the use of 2-(3-Fluoroadamantan-1-yl)acetic acid as an inhibitor of enzymes, and on the use of 2-(3-Fluoroadamantan-1-yl)acetic acid as an anticancer agent. Finally, further research could be conducted on the development of new synthesis methods for 2-(3-Fluoroadamantan-1-yl)acetic acid.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(3-fluoro-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVLAZPPBNYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)